

Application Notes and Protocols: Cerimetric Titration of Iron (II) with Ferroin Indicator

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Compound of Interest

Compound Name: Cerium sulfate

Cat. No.: B7799808

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Introduction

Cerimetry is a robust and precise redox titration method used for the quantitative analysis of various reducing agents. This document provides a detailed protocol for the determination of Iron (II) concentration using a standardized solution of Cerium (IV) sulfate as the titrant and ferroin as the redox indicator. The endpoint is marked by a sharp color change, providing a clear and reproducible determination. This method is widely applicable in pharmaceutical analysis, materials science, and environmental monitoring for the quantification of iron.

Principle

The cerimetric titration of iron (II) is based on the oxidation of ferrous ions (Fe^{2+}) to ferric ions (Fe^{3+}) by ceric ions (Ce^{4+}) in an acidic medium. The reaction is a 1:1 stoichiometric relationship.^[1]

Reaction: $\text{Ce}^{4+} + \text{Fe}^{2+} \rightarrow \text{Ce}^{3+} + \text{Fe}^{3+}$ ^[2]

The endpoint of the titration is visually detected using ferroin, a complex of 1,10-phenanthroline and ferrous iron.^{[3][4]} The indicator is in its reduced, red-colored form ($[\text{Fe}(\text{phen})_3]^{2+}$) in the presence of excess Fe^{2+} .^{[3][5]} At the equivalence point, the first excess of Ce^{4+} oxidizes the ferroin to its pale blue oxidized form ($[\text{Fe}(\text{phen})_3]^{3+}$), signaling the completion of the reaction.^{[3][5]}

Data Presentation

Table 1: Reagent Preparation

Reagent	Preparation Procedure
0.1 M Cerium (IV) Sulfate Solution	Dissolve 40.4 g of Cerium (IV) sulfate in a mixture of 500 mL of distilled water and 50 mL of concentrated sulfuric acid. After cooling, dilute to 1000 mL with distilled water. [6] Alternatively, dissolve 65 g of ceric ammonium sulfate in a mixture of 30 mL of sulfuric acid and 500 mL of water with gentle heating, then cool and dilute to 1000 mL. [7]
Ferriin Indicator Solution	Dissolve 1.485 g of 1,10-phenanthroline and 0.695 g of ferrous sulfate heptahydrate in 100 mL of distilled water. [8] Another common preparation involves dissolving 0.7 g of ferrous sulfate and 1.5 g of 1,10-phenanthroline hydrochloride in 70 mL of water and diluting to 100 mL. [9]
1 M Sulfuric Acid	Carefully add 55.6 mL of concentrated sulfuric acid (98%) to approximately 900 mL of distilled water in a beaker, while stirring. Allow the solution to cool to room temperature and then transfer it to a 1 L volumetric flask and make up to the mark with distilled water.

Table 2: Titration Parameters

Parameter	Value/Description
Titrant	0.1 M Cerium (IV) Sulfate
Analyte	Iron (II) solution
Indicator	Ferroin
Endpoint Color Change	Red to Pale Blue/Light Green[3]
Stoichiometry ($\text{Ce}^{4+}:\text{Fe}^{2+}$)	1:1[1]
Acidic Medium	Sulfuric Acid

Experimental Protocols

Preparation of 0.1 M Cerium (IV) Sulfate Titrant

- Accurately weigh 40.4 g of cerium (IV) sulfate.
- In a 1 L beaker, cautiously add 50 mL of concentrated sulfuric acid to 500 mL of distilled water and stir to mix.
- Slowly add the weighed cerium (IV) sulfate to the diluted sulfuric acid solution while stirring.
- Gently heat the mixture if necessary to aid dissolution.
- Once dissolved, allow the solution to cool to room temperature.
- Quantitatively transfer the solution to a 1 L volumetric flask.
- Dilute to the mark with distilled water, cap, and invert several times to ensure homogeneity.
- Store the standardized solution in a glass-stoppered bottle.[6]

Standardization of Cerium (IV) Sulfate Solution (Optional but Recommended)

For precise analytical work, the prepared cerium (IV) sulfate solution should be standardized against a primary standard such as arsenic trioxide or sodium oxalate.[7][10]

Preparation of Ferroin Indicator Solution

- Weigh 1.49 g of 1,10-phenanthroline and 0.70 g of ferrous sulfate heptahydrate.[3]
- Transfer both solids into a 100 mL volumetric flask.
- Add approximately 50 mL of distilled water and swirl until the solids are completely dissolved.
[3]
- Dilute to the 100 mL mark with distilled water, cap, and mix thoroughly.[3]

Titration Procedure

- Sample Preparation: Accurately pipette a known volume (e.g., 25 mL) of the iron (II) sample solution into a 250 mL conical flask.
- Acidification: Add approximately 20 mL of 1 M sulfuric acid to the conical flask. Dilute the solution with about 100 mL of distilled water.
- Indicator Addition: Add 2-3 drops of the prepared ferroin indicator solution to the flask. The solution should turn a distinct red color.[2]
- Titration: Fill a burette with the standardized 0.1 M cerium (IV) sulfate solution and record the initial volume. Titrate the iron (II) solution by adding the cerium (IV) sulfate dropwise while continuously swirling the flask.
- Endpoint Determination: Continue the titration until the color of the solution changes sharply from red to a pale blue or light green. This is the endpoint.
- Record Volume: Record the final volume of the cerium (IV) sulfate solution used.
- Replicates: Repeat the titration at least two more times with fresh aliquots of the iron (II) sample to ensure precision.

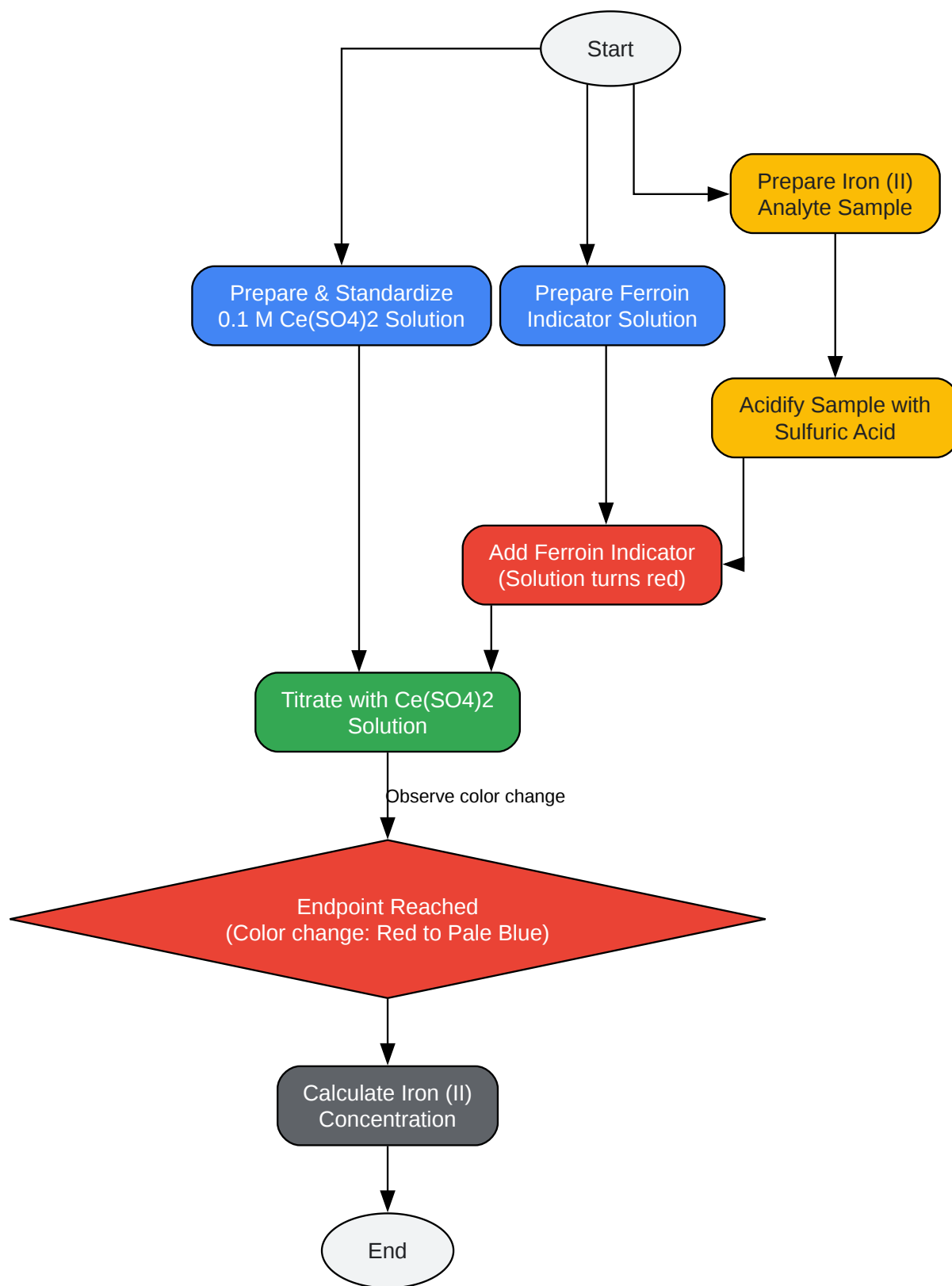
Calculation

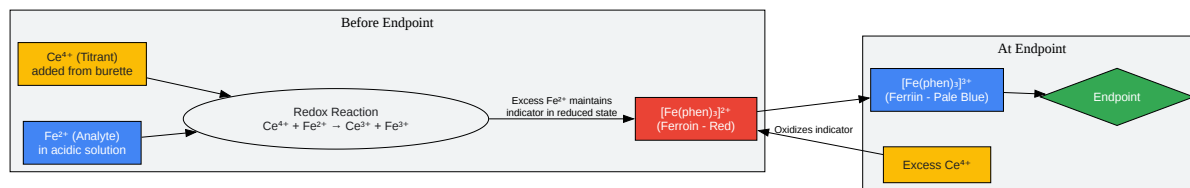
The concentration of iron (II) in the sample can be calculated using the following formula:

$$\text{Molarity of Fe}^{2+} = (\text{Molarity of Ce}^{4+} \times \text{Volume of Ce}^{4+} \text{ used}) / \text{Volume of Fe}^{2+} \text{ sample}$$

Mass of Fe (in mg) = Molarity of Ce^{4+} (mol/L) \times Volume of Ce^{4+} used (L) \times 55.845 (g/mol) \times 1000 (mg/g)

Visualizations





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